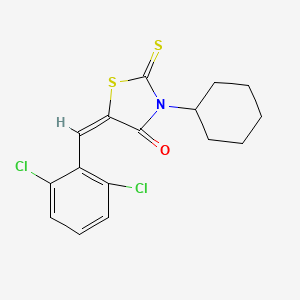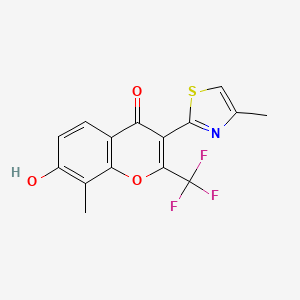
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)-4H-chromen-4-one: , often referred to as “Compound X” , belongs to the class of flavonoids. Flavonoids are natural products found in plants, known for their diverse biological activities. This particular compound features a chromone (benzopyranone) scaffold with functional groups that contribute to its unique properties.
Vorbereitungsmethoden
Synthetic Routes::
Synthesis via Thiazole Ring Formation:
Industrial Production:
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Compound X can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol derivative.
Substitution: Substitution reactions at the thiazole ring or other positions can modify the compound.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate catalysts.
- Oxidation: Hydroxylation or ketone formation.
- Reduction: Alcohol derivative.
- Substitution: Various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Compound X has garnered interest in several fields:
Chemistry: Used as a scaffold for designing novel compounds with potential bioactivity.
Biology: Investigated for antioxidant, anti-inflammatory, and enzyme inhibition properties.
Medicine: Explored for its potential in drug development (e.g., anticancer agents, antimicrobial compounds).
Industry: May find applications in agrochemicals or materials science.
Wirkmechanismus
The exact mechanism of action remains an active area of research. some proposed pathways include:
Antioxidant Activity: Compound X scavenges free radicals, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes.
Cell Signaling: Interacts with cellular pathways, affecting gene expression and protein function.
Vergleich Mit ähnlichen Verbindungen
Compound X stands out due to its trifluoromethyl group, which enhances lipophilicity and influences its biological activity. Similar compounds include other flavonoids like quercetin and kaempferol.
Eigenschaften
Molekularformel |
C15H10F3NO3S |
|---|---|
Molekulargewicht |
341.3 g/mol |
IUPAC-Name |
7-hydroxy-8-methyl-3-(4-methyl-1,3-thiazol-2-yl)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C15H10F3NO3S/c1-6-5-23-14(19-6)10-11(21)8-3-4-9(20)7(2)12(8)22-13(10)15(16,17)18/h3-5,20H,1-2H3 |
InChI-Schlüssel |
YLLMZPLRYVVBSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C2=C(OC3=C(C2=O)C=CC(=C3C)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


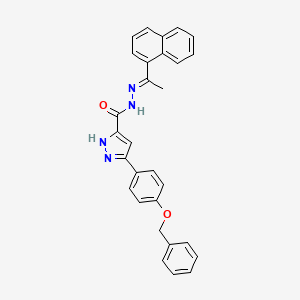
![2-(Furan-2-YL)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11992774.png)
![Methyl 2-({2,2,2-trichloro-1-[(phenylacetyl)amino]ethyl}amino)benzoate](/img/structure/B11992777.png)
![N-[(5E)-5-(1-methylpyridin-2(1H)-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11992779.png)
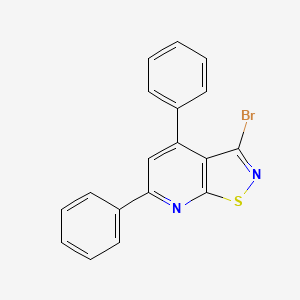
![N-[2-(2-hydroxyethoxy)ethyl]-N'-phenylthiourea](/img/structure/B11992787.png)

![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)
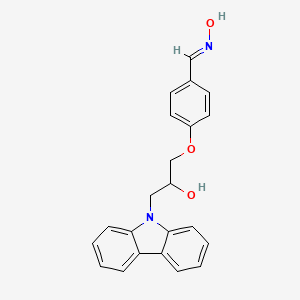
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)
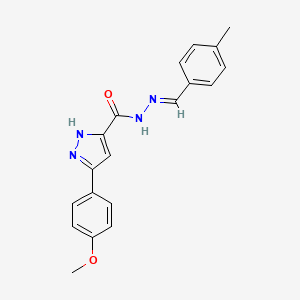
![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B11992865.png)
